SNNF(N-Me)GA(N-Me)ILSS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SNNF(N-Me)GA(N-Me)ILSS is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain . The double N-methylation of specific amino acids in the sequence is achieved using N-methylating agents under controlled conditions . The synthesis process typically involves the following steps:
Solid-phase peptide synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.
N-Methylation: Specific amino acids in the peptide chain are N-methylated using N-methylating agents.
Cleavage and Purification: The peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SNNF(N-Me)GA(N-Me)ILSS undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues.
Reduction: Reduction reactions can occur at disulfide bonds, if present, within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modifications in the peptide structure
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
Scientific Research Applications
SNNF(N-Me)GA(N-Me)ILSS has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, N-methylation, and peptide modifications.
Biology: Investigated for its role in amyloid formation and cytotoxicity, particularly in relation to islet amyloid polypeptide (IAPP) and its implications in diseases such as type 2 diabetes
Medicine: Explored for its potential therapeutic applications in targeting amyloid-related diseases and as a tool for drug development
Industry: Utilized in the development of peptide-based materials and as a reference compound in quality control and analytical testing
Mechanism of Action
SNNF(N-Me)GA(N-Me)ILSS exerts its effects through interactions with specific molecular targets and pathways. The double N-methylation of the peptide enhances its stability and resistance to enzymatic degradation . The compound interacts with amyloidogenic pathways, influencing the formation and aggregation of amyloid fibrils . This interaction is crucial in understanding its role in amyloid-related diseases and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
SNNFGAILSS: The non-methylated version of SNNF(N-Me)GA(N-Me)ILSS, which lacks the enhanced stability and resistance to enzymatic degradation.
NNFGAILSS: Another peptide with a similar sequence but different amino acid composition, leading to variations in biological activity and stability
Uniqueness
This compound is unique due to its double N-methylation, which significantly enhances its stability and resistance to enzymatic degradation compared to similar peptides . This modification makes it a valuable tool in studying amyloid formation and developing potential therapeutic agents .
Properties
Molecular Formula |
C45H72N12O16 |
---|---|
Molecular Weight |
1037.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C45H72N12O16/c1-8-23(4)36(42(69)52-27(14-22(2)3)38(65)54-31(20-59)41(68)55-32(21-60)45(72)73)57(7)43(70)24(5)49-35(63)18-56(6)44(71)30(15-25-12-10-9-11-13-25)53-40(67)29(17-34(48)62)51-39(66)28(16-33(47)61)50-37(64)26(46)19-58/h9-13,22-24,26-32,36,58-60H,8,14-21,46H2,1-7H3,(H2,47,61)(H2,48,62)(H,49,63)(H,50,64)(H,51,66)(H,52,69)(H,53,67)(H,54,65)(H,55,68)(H,72,73)/t23-,24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1 |
InChI Key |
WWALJTFFTRHQPN-SGBVZERGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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